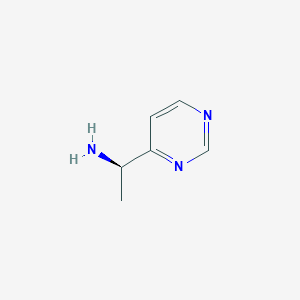
2-(2,5-Difluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)piperidine typically involves the reaction of 2,5-difluorobenzene with piperidine under specific conditions. One common method includes the use of Grignard reagents, where 2,5-difluorobromobenzene reacts with magnesium to form a Grignard reagent, which is then reacted with piperidine . Another method involves the coupling of 2,5-difluorobromobenzene with N-Boc-pyrrolidone, followed by asymmetric reduction and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of environmentally friendly solvents and catalysts is emphasized to ensure process safety and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic effects for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Difluorophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
1-(2,4-Difluorophenyl)piperazine: Another piperazine derivative with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2-(2,5-Difluorophenyl)piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This positioning can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI-Schlüssel |
TXFWRIBXONZZJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)

![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)




![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)

